Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5,7-dimethyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, forming the desired spiroketal compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols .
Scientific Research Applications
Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the enzyme and the biological context .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spiroketal compound with similar structural features.
Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester: A related compound used in similar synthetic applications.
Uniqueness
Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiroketal structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-6-4-10(5-7(2)13-6)8(14-10)9(11)12-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
LMEFJPCABUDOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(O1)C)C(O2)C(=O)OC |
Origin of Product |
United States |
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